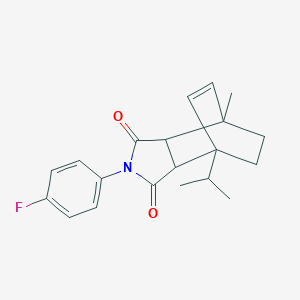
5-(cyclohexylamino)-2H-1,2,4-triazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(cyclohexylamino)-2H-1,2,4-triazin-3-one, also known as CHA, is a compound that has been extensively studied for its potential use in scientific research. It belongs to the class of triazine compounds and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 5-(cyclohexylamino)-2H-1,2,4-triazin-3-one involves its binding to the active site of ADA, thereby inhibiting its activity. This leads to an increase in adenosine levels, which in turn activates adenosine receptors and leads to various physiological effects.
Biochemical and Physiological Effects
5-(cyclohexylamino)-2H-1,2,4-triazin-3-one has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and neuroprotective effects, as well as potential use in the treatment of various diseases such as Parkinson's disease, multiple sclerosis, and ischemic stroke.
実験室実験の利点と制限
One of the advantages of using 5-(cyclohexylamino)-2H-1,2,4-triazin-3-one in lab experiments is its potency as an ADA inhibitor. This allows for the efficient inhibition of ADA activity and the subsequent increase in adenosine levels. However, one of the limitations is its potential toxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
For research include its potential use in the treatment of various diseases and the development of more efficient synthesis methods.
合成法
The synthesis method of 5-(cyclohexylamino)-2H-1,2,4-triazin-3-one involves the reaction of cyclohexylamine with cyanuric chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain 5-(cyclohexylamino)-2H-1,2,4-triazin-3-one. The process is shown in the following equation:
Cyanuric chloride + Cyclohexylamine + Triethylamine → 5-(cyclohexylamino)-2H-1,2,4-triazin-3-one + Triethylammonium chloride
科学的研究の応用
5-(cyclohexylamino)-2H-1,2,4-triazin-3-one has been extensively studied for its potential use as a research tool in various fields such as neuroscience, pharmacology, and biochemistry. It has been found to be a potent inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine. Inhibition of ADA leads to an increase in adenosine levels, which has been linked to various physiological effects such as anti-inflammatory and neuroprotective effects.
特性
分子式 |
C9H14N4O |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
5-(cyclohexylamino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H14N4O/c14-9-12-8(6-10-13-9)11-7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,12,13,14) |
InChIキー |
KLKYUOSRXFXDKV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=NC(=O)NN=C2 |
正規SMILES |
C1CCC(CC1)NC2=NC(=O)NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B241107.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B241110.png)
![N-[2-(diethylamino)propyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B241111.png)
![N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B241113.png)
![6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B241115.png)


![Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate](/img/structure/B241126.png)
![1-(2-ethylbutanoyl)-8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B241137.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B241138.png)

![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide](/img/structure/B241142.png)

